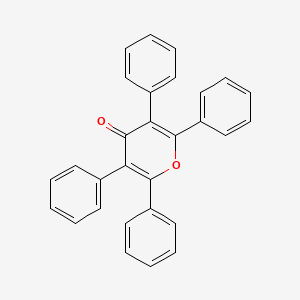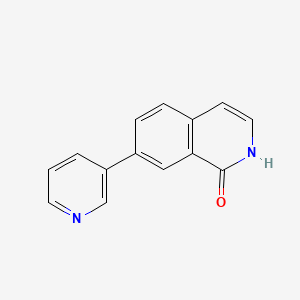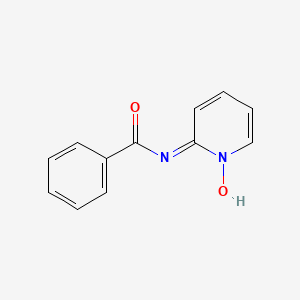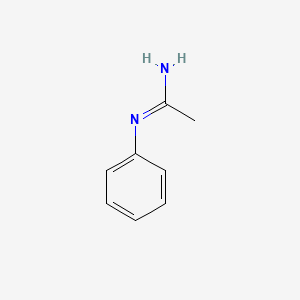
N-Phenylethanimidamide
Descripción general
Descripción
“N-Phenylethanimidamide” is a chemical compound with the molecular formula C8H10N2 . It’s also known by other names such as “(1E)-N’-Phenylethanimidamide” and "2-Phenylethanimidamide" .
Synthesis Analysis
The synthesis of N-Phenylethanimidamide or similar compounds often involves dehydration and ring closure of certain precursors . For instance, the synthesis of a substituted N-phenylmaleimide, a similar compound, involves two steps starting from maleic anhydride and a substituted aniline, followed by a Diels–Alder reaction with 2,5-dimethylfuran .Molecular Structure Analysis
The molecular structure of N-Phenylethanimidamide consists of 8 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . The average mass is 134.178 Da and the monoisotopic mass is 134.084396 Da .Aplicaciones Científicas De Investigación
1. Phenylethanoid Glycosides and Medicinal Chemistry
Phenylethanoid glycosides (PhGs), including compounds similar to N-Phenylethanimidamide, are extensively studied in traditional Chinese medicines and various medicinal plants. These compounds are recognized for their significant bioactivities, such as neuroprotective, anti-inflammatory, antioxidant, antibacterial, antiviral, cytotoxic, immunomodulatory, and enzyme inhibitory effects. They play a crucial role in medicinal chemistry research due to their diverse disease-preventive properties and pharmacokinetic characteristics (Zhenzhen Xue & Bin-jie Yang, 2016).
2. Therapeutic Potential and Bioavailability
PhGs exhibit various pharmacological properties, including antibacterial, anticancer, antidiabetic, anti-inflammatory, antiobesity, antioxidant, antiviral, and neuroprotective activities. However, their therapeutic applications are often limited by poor bioavailability. Recent studies have focused on understanding their metabolic pathways to enhance their bioavailability. This includes exploring bioenhancers and nanotechnology methods to improve their absorption and efficacy (Lipeng Wu et al., 2020).
3. Photovoltaics and Organic Electronics
Compounds like N-Phenylethanimidamide have been investigated for their application in the field of organic electronics, particularly in organic photovoltaics. The structural versatility and tunability of their electronic properties make them ideal for use as n-type semiconductors in various electronic and photonic devices (Chen Li & Henrike Wonneberger, 2012).
4. Drug Delivery Systems
Recent advances in drug delivery systems have focused on improving the bioavailability of PhGs through various methods, such as encapsulation in nanoparticles. These efforts aim to enhance the therapeutic potential of these compounds by ensuring more efficient delivery and absorption (Jinwan Huang et al., 2022).
5. Chemical Synthesis and Industrial Applications
N-Phenylethanimidamide-related compounds have been used in the synthesis of important industrial chemicals. For example, 1-Phenylethanol is synthesized from acetophenone and is used in pharmaceuticals as well as food additives. The exploration of eco-friendly synthesis methods, like using supercritical CO2, is a significant advancement in this area (Santosh R. More & G. Yadav, 2018).
Safety and Hazards
The safety data sheet for a similar compound, N-Methylmaleimide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similar safety measures may apply to N-Phenylethanimidamide, but specific information is not available.
Propiedades
IUPAC Name |
N'-phenylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANBFSGJYKYTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162172 | |
| Record name | Acetamidine, N-p-tolyl- (6CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylethanimidamide | |
CAS RN |
14277-00-0 | |
| Record name | N-Phenylethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14277-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanimidamide, N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014277000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamidine, N-p-tolyl- (6CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



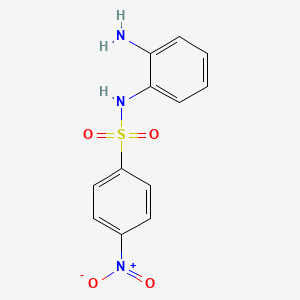
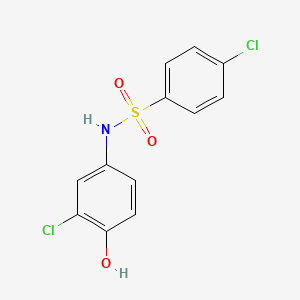
![4-Azaspiro[2.4]heptane hydrochloride](/img/structure/B3047532.png)
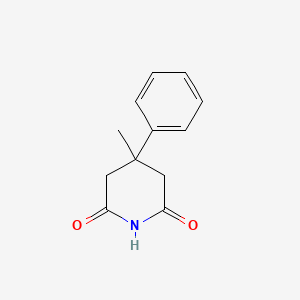
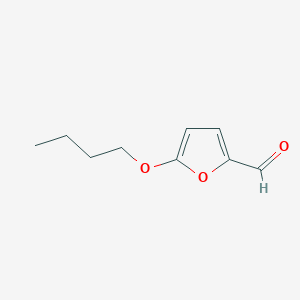
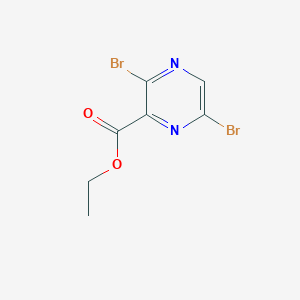
![8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B3047537.png)
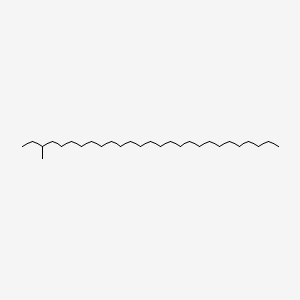

![Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-](/img/structure/B3047542.png)
